molecular formula C21H26N4O4S B2466377 ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate CAS No. 921486-67-1

ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate

Cat. No.: B2466377
CAS No.: 921486-67-1
M. Wt: 430.52
InChI Key: BSKJDAYLAUZYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate is a complex organic compound that features a thiazole ring, a piperidine ring, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the carbamoyl group using carbamoyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, electrophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted piperidines

Scientific Research Applications

Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as 2,4-disubstituted thiazoles, exhibit similar biological activities.

    Piperidine Derivatives: Compounds with the piperidine ring, such as piperidine-3-carboxylates, share similar chemical properties.

    Carbamoyl Derivatives: Compounds with carbamoyl groups, such as N-carbamoyl amino acids, have comparable reactivity.

Uniqueness

Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 1-[2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-3-29-19(27)15-5-4-10-25(12-15)18(26)11-17-13-30-21(23-17)24-20(28)22-16-8-6-14(2)7-9-16/h6-9,13,15H,3-5,10-12H2,1-2H3,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKJDAYLAUZYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.